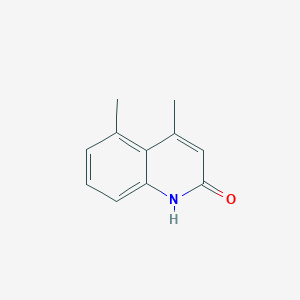
alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile: is a complex organic compound characterized by its multiple functional groups, including cyano groups, tert-butyl groups, and tetrafluorinated benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile typically involves multi-step organic reactions. Common starting materials might include fluorinated benzene derivatives and nitrile-containing compounds. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyano groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the cyano groups, converting them into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring may be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action for alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors through its cyano or fluorine groups, affecting molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile: can be compared with other fluorinated benzene derivatives or nitrile-containing compounds.
Tetrafluoroterephthalonitrile: Similar in having fluorine and nitrile groups but lacks the tert-butyl groups.
Bis(tert-butyl)phthalocyanine: Contains tert-butyl groups but has a different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart distinct chemical and physical properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C20H18F4N4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-tert-butyl-2-[4-(1,1-dicyano-2,2-dimethylpropyl)-2,3,5,6-tetrafluorophenyl]propanedinitrile |
InChI |
InChI=1S/C20H18F4N4/c1-17(2,3)19(7-25,8-26)11-13(21)15(23)12(16(24)14(11)22)20(9-27,10-28)18(4,5)6/h1-6H3 |
Clave InChI |
XHRGWBCRHKHPDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#N)(C#N)C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C(C)(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
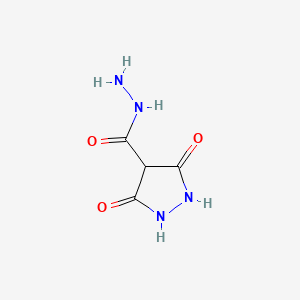
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)


![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
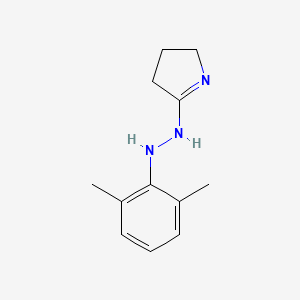
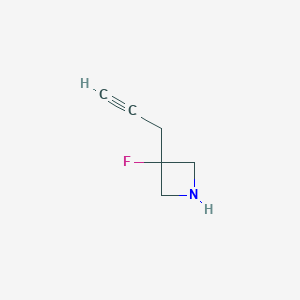
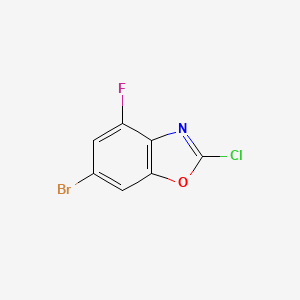
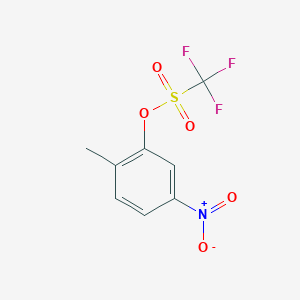
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
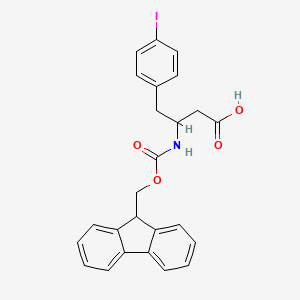
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)
